The compound is a complex peptide that includes a branched-chain alkyl group and a sequence of amino acids. Its structure suggests potential biological activity, particularly in the realm of pharmacology and biochemistry. This compound can be classified as a peptide derivative due to the presence of multiple amino acids linked by peptide bonds.
The compound falls under the classification of peptides and amino acid derivatives. It is characterized by its unique combination of amino acids and a branched-chain alkyl group, which may influence its biological activity and solubility.
The synthesis of typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of can be analyzed based on its constituent parts:
The molecular weight and specific structural details can be referenced from databases such as PubChem. For similar compounds, data indicates a molecular weight around 1000 Da depending on the specific sequence and modifications .
This compound may undergo various chemical reactions typical for peptides:
Reactions are typically monitored using chromatographic techniques like high-performance liquid chromatography (HPLC) to analyze reaction progress and product purity.
The mechanism of action for likely involves interaction with specific receptors or enzymes in biological systems:
Experimental data from studies involving similar peptides indicate potential roles in modulating physiological processes such as neurotransmission or immune responses.
Relevant analyses can provide insights into how these properties affect biological activity and potential applications.
The compound has potential applications in several scientific fields:
The compound isobutyryl-histidyl-tryptophyl-alanyl-valyl-D-alanyl-histidyl-leucyl-N-methylamide, denoted as (CH₃)₂CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH₃, functions as a high-affinity antagonist at the Gastrin-Releasing Peptide Receptor (Bombesin Receptor Subtype 2). This receptor belongs to the G-protein-coupled receptor superfamily and is overexpressed in malignancies such as prostate, breast, and small-cell lung cancers [1] [6]. The antagonistic activity arises from the compound’s structural mimicry of the carboxyl-terminal region of natural bombesin peptides, which is critical for receptor recognition. Specifically, it incorporates key pharmacophores—including the C-terminal leucine-methylamide motif and a conserved tryptophan-alanine-valine triad—but substitutes L-alanine with D-alanine at position 11. This D-amino acid substitution introduces conformational restraint that sterically hinders receptor activation, thereby preventing Gq protein coupling and downstream phospholipase C signaling [1] [5]. Unlike agonists, this compound does not trigger receptor internalization, as confirmed via radioligand displacement assays using human prostate adenocarcinoma (Personal Computer-3) cells. This property is advantageous for diagnostic or therapeutic applications requiring prolonged receptor occupancy without inducing mitogenic effects [2] [4].
Table 1: Key Structural Features Enabling Gastrin-Releasing Peptide Receptor Antagonism
Position | Native Bombesin Sequence | Compound Modification | Functional Consequence |
---|---|---|---|
6 (N-terminal cap) | Gln (Gastrin-Releasing Peptide) | Isobutyryl | Enhanced lipophilicity and proteolytic resistance |
11 | Gly (Gastrin-Releasing Peptide) | D-Ala | Prevents β-turn formation; blocks Gq coupling |
13-14 | Leu-Met-NH₂ (Bombesin) | Leu-NHCH₃ | Stabilizes C-terminal amide; increases receptor residence time |
The compound exhibits clinically relevant selectivity for the Gastrin-Releasing Peptide Receptor (Bombesin Receptor Subtype 2) over other bombesin receptor subtypes. Competitive binding assays using transfected cells expressing human Bombesin Receptor Subtype 1 (Neuromedin B receptor), Bombesin Receptor Subtype 2, and Bombesin Receptor Subtype 4 reveal a 50-fold higher affinity for Bombesin Receptor Subtype 2 (half-maximal inhibitory concentration = 1.8 nanomolar) compared to Bombesin Receptor Subtype 1 (half-maximal inhibitory concentration = 95 nanomolar) and negligible binding to Bombesin Receptor Subtype 4 (half-maximal inhibitory concentration > 1000 nanomolar) [2] [3]. This selectivity is attributed to three molecular determinants:
Table 2: Binding Affinity Profile Across Bombesin Receptor Subtypes
Receptor Subtype | Primary Endogenous Ligand | Compound half-maximal inhibitory concentration (nanomolar) | Selectivity Ratio (Bombesin Receptor Subtype 2 / Subtype) |
---|---|---|---|
Bombesin Receptor Subtype 2 | Gastrin-Releasing Peptide | 1.8 ± 0.3 | 1.0 (Reference) |
Bombesin Receptor Subtype 1 | Neuromedin B | 95 ± 11 | 52.8 |
Bombesin Receptor Subtype 4 | Bombesin | >1000 | >555 |
The compound’s binding kinetics and inhibitory potency were optimized through iterative structural modifications evaluated in Personal Computer-3 cell membranes and human glioblastoma (U87) xenografts. Initial lead optimization focused on enhancing metabolic stability by replacing glycine at position 11 with D-alanine, which conferred resistance to neprilysin cleavage—a major degradation pathway for bombesin analogs. This modification improved the half-maximal inhibitory concentration from 8.4 nanomolar (glycine variant) to 1.8 nanomolar without compromising receptor affinity [1] [4]. Further refinements involved N-terminal capping with isobutyryl (versus acetyl), which reduced serum protein binding by 40% and increased tumor uptake in murine models [5]. Competitive displacement assays using [¹²⁵I-Tyr⁴]Bombesin demonstrated a pseudo-first-order binding mechanism with an association rate constant (kₒₙ) of 3.7 × 10⁷ M⁻¹min⁻¹ and dissociation rate constant (kₒff) of 0.12 min⁻¹, yielding a dissociation constant of 0.32 nanomolar [1]. The slow dissociation kinetics (half-life > 15 minutes) correlate with prolonged in vivo receptor occupancy, a critical parameter for therapeutic efficacy.
Table 3: Structure-Activity Relationship of Key Modifications
Structural Variable | half-maximal inhibitory concentration (nanomolar) | Neprilysin Resistance | Serum Protein Binding |
---|---|---|---|
Gly¹¹ (unmodified) | 8.4 ± 1.2 | Low | 28% |
D-Ala¹¹ | 1.8 ± 0.3 | High | 25% |
Acetyl-N-cap | 2.1 ± 0.4 | High | 65% |
Isobutyryl-N-cap | 1.8 ± 0.3 | High | 38% |
These pharmacodynamic optimizations position this compound as a robust scaffold for developing bombesin receptor subtype 2-targeted radiopharmaceuticals or drug conjugates, particularly in oncology applications requiring metabolic stability and subtype selectivity [4] [5].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: